molecular formula C8H10O3S B1480566 3-Ethoxy-4-methylthiophene-2-carboxylic acid CAS No. 2091250-81-4

3-Ethoxy-4-methylthiophene-2-carboxylic acid

Cat. No.: B1480566
CAS No.: 2091250-81-4
M. Wt: 186.23 g/mol
InChI Key: NOQVKHORFNYRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-methylthiophene-2-carboxylic acid is a chemical building block intended for research applications. As a derivative of thiophene-2-carboxylic acid, this compound is primarily of interest as a synthetic intermediate in the development of novel active molecules . Thiophene-2-carboxamide derivatives, which can be synthesized from acids like this, are a significant scaffold in medicinal chemistry due to their wide-ranging biological activities . These activities have been shown to include antioxidant and antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The structure of the compound, featuring both a carboxylic acid and an alkoxy group, makes it a versatile precursor for further chemical modifications, including the synthesis of esters, amides, and other complex heterocyclic systems . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-ethoxy-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-3-11-6-5(2)4-12-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQVKHORFNYRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Ethoxy-4-methylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10O2SC_8H_{10}O_2S, and it features a thiophene ring substituted with an ethoxy group and a carboxylic acid functional group. This unique structure contributes to its chemical reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that thiophene derivatives, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Activity : Thiophenes have shown significant antimicrobial properties. For instance, studies have demonstrated that various thiophene derivatives inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds in this class have been linked to anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines and mediators. This could make them candidates for treating inflammatory diseases .
  • Anticancer Properties : Some studies have indicated that thiophene derivatives can induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of cell cycle progression and the induction of oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anti-cancer Activity : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain thiophene derivatives significantly reduced cell viability, with IC50 values indicating potent cytotoxic effects. The mechanism was attributed to cell cycle arrest and apoptosis induction .
  • Anti-inflammatory Mechanisms : Research highlighted the ability of thiophene compounds to modulate inflammatory pathways, reducing levels of TNF-alpha and IL-6 in cellular models. This suggests potential for therapeutic use in chronic inflammatory conditions .

Scientific Research Applications

Pharmaceutical Applications

1.1. Role in Drug Development
3-Ethoxy-4-methylthiophene-2-carboxylic acid is primarily investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are known to exhibit biological activities that can be harnessed in drug formulation.

  • Example: Articaine Synthesis
    • The compound is linked to the synthesis of Articaine, a local anesthetic widely used in dentistry. Articaine contains a thiophene ring, which enhances its efficacy compared to other anesthetics .

1.2. Antimicrobial Properties
Research indicates that thiophene derivatives possess antimicrobial properties, making this compound a candidate for developing new antimicrobial agents. Studies have shown that modifications of thiophene compounds can lead to increased activity against various pathogens .

Materials Science

2.1. Conductive Polymers
Thiophene-based compounds are integral to the development of conductive polymers used in organic electronics. The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability.

  • Case Study: Organic Photovoltaics
    • Research has demonstrated that polymers derived from thiophene compounds can be utilized in organic photovoltaic cells, improving energy conversion efficiency .

2.2. Coatings and Adhesives
The unique chemical structure allows for modifications that can lead to improved adhesion properties and durability in coatings. This application is particularly relevant in industries requiring robust protective coatings against environmental degradation.

Organic Synthesis

3.1. Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules through various reactions such as coupling reactions and functional group transformations.

  • Synthetic Pathways
    • The compound can undergo reactions such as esterification and amidation to produce derivatives with specific functionalities tailored for targeted applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling agent conditions.

Mechanism :

  • Protonation of the carbonyl oxygen enhances electrophilicity (Fischer esterification) .

  • Nucleophilic attack by alcohol followed by dehydration forms the ester .

Example :

ReactantsConditionsProductYieldSource
Methanol + Acid catalystReflux, 4–6 hMethyl 3-ethoxy-4-methylthiophene-2-carboxylate~85%*

*Theoretical yield based on analogous thiophene esterification reactions .

Nucleophilic Substitution at Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent participates in SN2 reactions with strong nucleophiles (e.g., amines, thiols):

Example Pathway :

3 Ethoxy 4 methylthiophene 2 carboxylic acid+NH3Δ3 Amino 4 methylthiophene 2 carboxylic acid+EtOH\text{3 Ethoxy 4 methylthiophene 2 carboxylic acid}+\text{NH}_3\xrightarrow{\Delta}\text{3 Amino 4 methylthiophene 2 carboxylic acid}+\text{EtOH}

Key Factors :

  • Requires acidic/basic conditions to activate the leaving group (ethoxy).

  • Steric hindrance from the methyl group may slow substitution kinetics .

Decarboxylation

Thermal or acidic conditions induce decarboxylation , yielding 3-ethoxy-4-methylthiophene:

Conditions :

  • Heating at 150–200°C or treatment with H₂SO₄.

  • Loss of CO₂ generates a resonance-stabilized thiophene derivative .

Product Stability :
The electron-donating ethoxy and methyl groups enhance aromatic stability post-decarboxylation .

Cycloaddition Reactions

The electron-rich thiophene ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

Example :

Thiophene+Maleic anhydrideΔBicyclic adduct\text{Thiophene}+\text{Maleic anhydride}\xrightarrow{\Delta}\text{Bicyclic adduct}

Key Observations :

  • Substitution at the 3- and 4-positions directs regioselectivity .

  • Ethoxy groups increase electron density, accelerating reaction rates.

Formation of Acid Derivatives

The carboxylic acid converts to derivatives via standard pathways:

DerivativeReagentConditionsApplication
Acid Chloride SOCl₂ or PCl₅Reflux, 2–4 hPrecursor for amides/anhydrides
Amide NH₃ or RNH₂ + DCCRoom temperaturePharmacologically active motifs

Mechanistic basis: Nucleophilic acyl substitution .

Reduction Reactions

Controlled reduction of the carboxylic acid group yields primary alcohols:

Two-Step Process :

  • Esterification: Convert acid to methyl ester using methanol/H⁺ .

  • Reduction: Treat ester with LiAlH₄ or DIBAL-H to form alcohol .

Example :

Methyl esterDIBAL H3 Ethoxy 4 methylthiophene 2 methanol\text{Methyl ester}\xrightarrow{\text{DIBAL H}}\text{3 Ethoxy 4 methylthiophene 2 methanol}

Electrophilic Aromatic Substitution

The thiophene ring undergoes nitration or halogenation at the 5-position:

Nitration :

Compound+HNO3/H2SO45 Nitro derivative\text{Compound}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{5 Nitro derivative}

Regioselectivity :

  • Ethoxy and methyl groups act as ortho/para directors but steric effects favor para substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Functional Group Variations

Methyl 3-Amino-4-methylthiophene-2-carboxylate
  • Structure: Features an amino (-NH₂) group at position 3 and a methyl ester (-COOCH₃) at position 2.
  • Molecular Formula: C₈H₁₁NO₂S.
  • Key Differences: The amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., Sandmeyer reactions) . The methyl ester reduces acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3), altering solubility in polar solvents .
  • Applications: Used in synthesizing bioactive thienopyrimidines .
3-(2-Methoxyethoxy)-4-methylthiophene-2-carboxylic Acid
  • Structure : Substituted with a methoxyethoxy (-OCH₂CH₂OCH₃) group at position 3.
  • Molecular Formula : C₉H₁₂O₄S.
  • Key Differences :
    • The bulkier methoxyethoxy group increases lipophilicity (logP ~1.8 vs. ~1.2 for the ethoxy analog), affecting membrane permeability .
    • Higher molecular weight (216.25 g/mol) may influence crystallization behavior .

Substituent Electronic Effects

3-Chloro-4-(isopropylsulphonyl)-5-(methylthio)-thiophene-2-carboxylic Acid
  • Structure : Contains chloro (-Cl), isopropylsulphonyl (-SO₂C₃H₇), and methylthio (-SCH₃) groups.
  • Key Differences :
    • Sulphonyl and chloro groups are strong electron-withdrawing groups (EWGs), significantly increasing acidity (pKa <1) compared to the ethoxy analog .
    • Enhanced reactivity in nucleophilic aromatic substitution due to EWGs .
4-Bromo-3-methylthiophene-2-carboxylic Acid
  • Structure : Bromo (-Br) at position 4 and methyl (-CH₃) at position 3.
  • Key Differences :
    • Bromine’s electronegativity directs electrophilic substitution to position 5, unlike the ethoxy group’s ortho/para-directing effects .
    • Higher molecular weight (221.09 g/mol) due to bromine .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents pKa (COOH) logP Applications
3-Ethoxy-4-methylthiophene-2-COOH 186.23 -OCH₂CH₃, -CH₃, -COOH ~2.3 1.2 Pharmaceutical intermediates
Methyl 3-amino-4-methylthiophene-2-carboxylate 197.24 -NH₂, -COOCH₃ ~5.5 1.5 Thienopyrimidine synthesis
3-Chloro-4-(isopropylsulphonyl)-... 324.85 -Cl, -SO₂C₃H₇, -SCH₃ <1 2.8 Bioactive compound development
4-Bromo-3-methylthiophene-2-COOH 221.09 -Br, -CH₃ ~2.1 1.9 Halogenation reactions

Crystallographic and Reactivity Insights

  • Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate: Exhibits planar geometry in the thiophene ring, with hydrogen bonding (2.554 Å) stabilizing the crystal lattice .

Preparation Methods

Halogenation and Formation of Reactive Intermediates

A common approach begins with 3-methylthiophene, which is selectively halogenated to form 2-chloro-3-methylthiophene or 2-bromo-3-methylthiophene. For example, chlorination with sulfuryl chloride at temperatures below 15°C yields 2-chloro-3-methylthiophene, which serves as a key intermediate for further reactions.

Step Reagents/Conditions Product Yield/Notes
Halogenation 3-methylthiophene + sulfuryl chloride, ≤15°C 2-chloro-3-methylthiophene Isolated by distillation at 84-86°C/120-133 hPa

Grignard Reagent Formation and Carboxylation

The halogenated thiophene is converted into a Grignard reagent by reaction with magnesium in an ether solvent such as tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is typically performed with reflux heating for about 30 minutes. Subsequently, carbon dioxide is bubbled into the reaction mixture at 25–35°C and allowed to react at room temperature for 2 hours, leading to carboxylation at the 2-position of the thiophene ring.

Step Reagents/Conditions Product Yield/Notes
Grignard formation 2-bromo-3-methylthiophene + Mg in THF, reflux 30 min Grignard reagent intermediate Inert atmosphere (N2) required
Carboxylation CO2 introduced at 25-35°C, react 2 h, acidify to pH ≤2 with HCl 3-methylthiophene-2-carboxylic acid Isolated by filtration and drying

Introduction of the Ethoxy Group

The ethoxy substituent at the 3-position can be introduced by several methods:

  • Via ester intermediates: Starting from methyl esters of substituted thiophene carboxylic acids, reduction with diisobutylaluminum hydride (DIBAL-H) in dry solvents (THF and dichloromethane) at 0°C under nitrogen yields the corresponding aldehyde or alcohol intermediates. Subsequent reaction with ethanol or ethoxy reagents can introduce the ethoxy group.

  • Direct substitution: In some catalytic systems, the reaction of thiophenes with methanol and carbon tetrachloride in the presence of vanadium or iron catalysts leads to methyl esters at the 2-position. By analogy, ethoxy groups may be introduced by substituting methanol with ethanol under similar conditions.

Step Reagents/Conditions Product Yield/Notes
Reduction Methyl ester + DIBAL-H in dry THF/CH2Cl2, 0°C, N2 Aldehyde/alcohol intermediate High yield (~87%)
Ethoxylation Reaction with ethanol under catalytic conditions 3-ethoxy substituted thiophene Inferred from similar methylation methods

Purification and Isolation

After synthesis, the product is typically purified by:

  • Acidification to precipitate the carboxylic acid.
  • Extraction with organic solvents such as ethyl acetate.
  • Drying over magnesium sulfate.
  • Evaporation of solvents under reduced pressure.
  • Chromatographic purification if necessary, using silica gel and elution gradients of heptane/ethyl acetate.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Key Reaction Type Yield/Outcome Reference
Halogenation 3-methylthiophene + sulfuryl chloride, ≤15°C Electrophilic substitution 2-chloro-3-methylthiophene isolated by distillation
Grignard Formation Halogenated thiophene + Mg in THF, reflux Organometallic formation Grignard intermediate formed
Carboxylation CO2 bubbling at 25-35°C, acidification pH ≤2 Carboxylation 3-methylthiophene-2-carboxylic acid
Reduction Methyl ester + DIBAL-H in dry THF/CH2Cl2, 0°C Reduction Aldehyde/alcohol intermediate, 87% yield
Ethoxylation Reaction with ethanol under catalytic conditions Ether substitution 3-ethoxy substituted thiophene (inferred)
Purification Acidification, extraction, drying, chromatography Isolation and purification Pure 3-ethoxy-4-methylthiophene-2-carboxylic acid

Research Findings and Notes

  • The Grignard reagent method with subsequent carboxylation using CO2 is a well-established and efficient route for synthesizing thiophene carboxylic acids, providing good yields and scalability for industrial use.

  • The use of solvents such as tetrahydrofuran is preferred for Grignard reactions due to their ability to stabilize organomagnesium intermediates.

  • Catalytic systems involving vanadium, molybdenum, or iron complexes facilitate the formation of thiophene carboxylates from thiophene derivatives in the presence of CCl4 and alcohols, offering an alternative oxidative esterification pathway.

  • Reduction of esters with DIBAL-H is a mild and selective method to access aldehyde or alcohol intermediates, which can be further functionalized to introduce ethoxy groups.

  • The methods described emphasize environmentally friendly and economically feasible conditions, including mild temperatures and common solvents, making them suitable for industrial applications.

Q & A

Q. What are the recommended safety protocols for handling 3-ethoxy-4-methylthiophene-2-carboxylic acid in laboratory settings?

  • Methodological Answer: Ensure adequate ventilation and use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water . For spills, sweep material into sealed containers to prevent environmental release. Avoid exposure to ignition sources due to potential flammability risks . Store in a cool, dry place away from incompatible substances (e.g., strong oxidizing agents) .

Q. How can researchers synthesize this compound, and what are common pitfalls?

  • Methodological Answer: A typical route involves esterification of the corresponding thiophene carboxylic acid precursor. For example, methyl or ethyl ester derivatives (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate) can undergo hydrolysis under controlled alkaline conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Key pitfalls include incomplete hydrolysis due to insufficient reaction time or temperature. Optimize reaction monitoring via TLC or HPLC to track progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the ethoxy and methyl substituents on the thiophene ring. IR spectroscopy can validate the carboxylic acid (–COOH\text{–COOH}) and ester (C=O\text{C=O}) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., halogens) at the 5-position of the thiophene ring to modulate electronic properties and improve binding affinity to biological targets. Alternatively, replace the ethoxy group with bulkier substituents (e.g., cyclopropyl) to study steric effects on activity. Computational modeling (e.g., DFT) can predict optimized geometries and interaction energies with target proteins . Validate modifications via in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer: Systematically test solubility in solvents of varying polarity (e.g., DMSO, water, ethanol) under controlled temperatures (20–40°C). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. If low solubility impedes biological testing, employ co-solvents (e.g., PEG-400) or nanoformulation techniques (e.g., liposomal encapsulation) . Document solvent purity and lot-to-lot variability in raw materials as potential confounding factors .

Q. How can researchers investigate the environmental fate of this compound during disposal?

  • Methodological Answer: Conduct biodegradation studies using OECD 301D (Closed Bottle Test) to assess aerobic degradation in water. Measure half-life in soil via spiked microcosm experiments and LC-MS/MS quantification. Evaluate bioaccumulation potential using log KowK_{ow} (octanol-water partition coefficient) calculations and in silico tools like EPI Suite . For hazardous byproducts, employ GC-MS to identify degradation intermediates .

Methodological Challenges and Solutions

Q. How to address inconsistencies in synthetic yields reported for this compound?

  • Methodological Answer: Replicate literature procedures with strict control of reaction parameters (e.g., anhydrous conditions, inert atmosphere). Use standardized reagents (e.g., freshly distilled thionyl chloride for esterification) to minimize variability. If yields remain low, explore catalyst screening (e.g., DMAP for acylations) or microwave-assisted synthesis to accelerate kinetics .

Q. What experimental designs are optimal for studying its mechanism of action in biological systems?

  • Methodological Answer: Use CRISPR-Cas9 knockout models to identify target genes/pathways. For enzyme targets, perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (KiK_i). Pair with molecular docking (e.g., AutoDock Vina) to map binding sites. Cross-validate findings using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Ethoxy-4-methylthiophene-2-carboxylic acid
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3-Ethoxy-4-methylthiophene-2-carboxylic acid

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